Phenol-d6

Descripción

Introduction to Phenol-d6 in Academic Research

Historical Development and Early Research

Phenol itself has been studied extensively since the 19th century for its chemical properties and industrial applications. The development of isotopically labeled compounds like this compound emerged with advances in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry in the mid-20th century. Early research focused on synthesizing deuterated compounds to serve as internal standards and probes to better understand molecular dynamics and reaction mechanisms. This compound was among the first aromatic compounds to be fully deuterated, enabling more precise spectroscopic analysis due to the distinct nuclear spin properties of deuterium compared to hydrogen.

Significance in Isotopic Labeling Studies

This compound plays a critical role in isotopic labeling, particularly in NMR spectroscopy, where it serves as a solvent or reference compound. The substitution of hydrogen with deuterium reduces proton background signals, enhancing spectral clarity and resolution. This property is essential for studying complex organic molecules and reaction intermediates. Additionally, this compound is used in kinetic isotope effect studies, where the influence of deuterium on reaction rates provides insights into reaction pathways and mechanisms.

Contemporary Research Applications Overview

Currently, this compound is utilized in diverse research areas:

- NMR Spectroscopy: As a deuterated solvent or internal standard to improve spectral quality in organic and biochemical studies.

- Mass Spectrometry: For calibration and as a tracer in metabolic and environmental studies.

- Mechanistic Organic Chemistry: To investigate reaction mechanisms via isotope effects.

- Material Science: In studying hydrogen bonding and molecular interactions in polymers and supramolecular assemblies.

- Environmental Chemistry: As a surrogate compound in pollution and degradation studies.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6D6O |

| Molecular Weight | 100.15 g/mol |

| CAS Number | 13127-88-3 |

| Melting Point | 40–42 °C |

| Boiling Point | 182 °C |

| Density | 1.140 g/mL at 25 °C |

| Vapor Pressure | 0.36 mm Hg at 20 °C |

| Flash Point | 175 °F (79.4 °C) |

| Solubility in Water | 84 g/L |

| pH (50 g/L in H2O) | 5 |

| Stability | Stable; incompatible with strong acids, bases, oxidizers |

These properties closely resemble those of non-deuterated phenol but with subtle differences due to isotopic substitution, such as slight shifts in melting and boiling points and vibrational spectra.

Spectroscopic Characteristics

This compound exhibits distinctive spectroscopic features that facilitate its use in research:

- Infrared (IR) Spectrum: The replacement of C-H bonds with C-D bonds shifts vibrational frequencies to lower wavenumbers, allowing clear differentiation from non-deuterated phenol. The IR spectrum is available from NIST and shows characteristic aromatic ring vibrations altered by deuteration.

- NMR Spectroscopy: The absence of proton signals in the aromatic region reduces background noise, improving the detection of solutes or reaction intermediates.

- Mass Spectrometry: The molecular ion peak at m/z 100.15 corresponds to the fully deuterated phenol, useful for calibration and tracing studies.

Research Findings and Applications

Isotopic Labeling and Mechanistic Studies

This compound has been instrumental in elucidating reaction mechanisms involving phenolic compounds. By comparing reaction rates and pathways of phenol and this compound, researchers have quantified kinetic isotope effects, providing evidence for rate-determining steps involving hydrogen transfer or bond cleavage.

Analytical Chemistry and Spectroscopy

In NMR and mass spectrometry, this compound serves as a solvent or internal standard, enhancing accuracy and reproducibility. Its use in deuterated solvents reduces spectral interference, enabling detailed molecular characterization in organic synthesis and pharmaceutical development.

Environmental and Toxicological Research

This compound is employed as a surrogate compound in environmental monitoring to study the fate and transport of phenolic pollutants. Its isotopic label allows differentiation from naturally occurring phenol, aiding in tracing contamination sources and degradation pathways.

Summary Table of Key Data

| Aspect | Details |

|---|---|

| Chemical Identity | Fully deuterated phenol (C6D6O) |

| Primary Use | Isotopic labeling, NMR solvent, mechanistic probe |

| Stability | Stable under normal conditions; avoid strong acids/bases |

| Spectroscopic Benefits | Reduced proton background in NMR; shifted IR bands |

| Research Fields | Organic chemistry, environmental science, material science |

| Physical State | Solid, deliquescent |

| Storage Conditions | 2–8 °C |

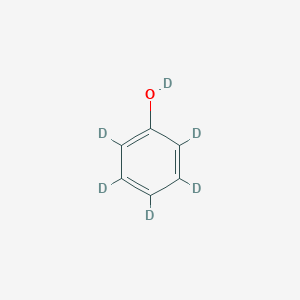

Visuals and Structural Data

Chemical Structure of this compound:

Note: The structure shows a benzene ring with all six hydrogens replaced by deuterium atoms and an -OH group.

The IR spectrum of this compound displays characteristic aromatic ring vibrations shifted due to deuteration, available in NIST databases for detailed analysis.

This article consolidates authoritative data from NIST, Sigma-Aldrich, ChemicalBook, ChemSpider, and environmental research documents, providing a comprehensive overview of this compound. The compound’s unique isotopic properties continue to support advanced research across chemistry and related disciplines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,2D,3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWSIDIOOBJBQZ-QNKSCLMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])O[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893477 | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol-d6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13127-88-3 | |

| Record name | Phen-2,3,4,5,6-d5-ol-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H6)Phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H6)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Mechanism of Deuteration via Trifluoroacetic Acid-d (TFA-d)

Deuteration of phenol to phenol-d6 is achieved through proton-deuterium (H/D) exchange reactions using deuterated super acids. Trifluoroacetic acid-d (TFA-d) and trifluoromethanesulfonic acid-d (TFS-d) act as both catalysts and deuterium sources. The reaction proceeds via the formation of Wheland-type intermediates, where electrophilic aromatic substitution replaces hydrogen atoms with deuterium.

In TFA-d-mediated reactions, phenol undergoes sequential deuteration at the ortho, meta, and para positions. The hydroxyl group’s hydrogen is concurrently exchanged due to the acidic environment. The mechanism involves:

Optimization of Reaction Conditions

Key parameters influencing deuteration efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid concentration | 90–100% TFA-d/TFS-d | Maximizes H/D exchange rate |

| Temperature | 60–80°C | Balances kinetics and side reactions |

| Reaction time | 24–72 hours | Ensures complete deuteration |

| Molar ratio (acid:phenol) | 5:1 to 10:1 | Drives equilibrium toward deuterated product |

Prolonged exposure to TFS-d at 70°C achieves >99% deuteration, as confirmed by NMR attenuation. Excess acid prevents re-protonation and ensures thermodynamic favorability.

Stepwise Synthesis via Intermediate Deuterated Compounds

Base-Catalyzed Hydroxymethylation Followed by Acidic Deuteration

A two-step approach involves synthesizing hydroxymethylated intermediates (e.g., 2,6-dihydroxymethyl-4-methyl phenol) under basic conditions, followed by deuteration in acidic media. While originally designed for novolac resins, this method adapts to this compound synthesis:

-

Hydroxymethylation : Reacting phenol with formaldehyde in NaOH yields hydroxymethylated derivatives.

-

Deuteration : Treating intermediates with TFA-d replaces hydroxymethyl hydrogens and aromatic hydrogens with deuterium.

This method achieves partial deuteration (70–85%) but requires purification to remove non-deuterated byproducts.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for assessing deuteration levels. Key observations include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 116.0837 (C₆D₅OH), with isotopic purity >98%.

Challenges and Mitigation Strategies

Incomplete Deuteration

Residual hydrogens often persist at sterically hindered positions. Strategies to address this include:

Byproduct Formation

Side reactions, such as sulfonation or polymerization, are minimized by:

-

Controlling temperature (<80°C).

-

Using inert atmospheres (N₂/Ar) to prevent oxidation.

Industrial and Research Applications

This compound’s utility spans:

Análisis De Reacciones Químicas

Types of Reactions: Phenol-d6 undergoes various chemical reactions similar to non-deuterated phenol. These reactions include:

Electrophilic Aromatic Substitution: The hydroxyl group in this compound activates the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., bromine), and sulfonation with sulfuric acid

Major Products:

Oxidation: Para-benzoquinone and ortho-benzoquinone.

Reduction: Hydroquinone.

Substitution: Nitro-phenol, halogenated phenols, and sulfonated phenols

Aplicaciones Científicas De Investigación

NMR Spectroscopy

Phenol-d6 is primarily employed as a solvent in NMR spectroscopy due to its high purity and stability. The presence of deuterium enhances the spectral resolution by reducing the interference from hydrogen signals, which is crucial for obtaining clear and distinct spectral lines. This makes this compound an ideal solvent for precise analytical applications in various fields such as organic chemistry and biochemistry.

Key Features:

- High Purity : Ensures accurate results in NMR analysis.

- Low Toxicity : Generally considered safe for laboratory use when handled properly .

- Stability : Maintains integrity over time, critical for long-term experiments.

Polymer Studies

This compound has been utilized in studies examining the microstructures of polymers through NMR spectroscopy. For instance, researchers have compared chemical compositions of polymer solutions using this compound and other solvents to extract information about triad sequences and microstructural characteristics of polymers. The ability to distinguish between different environments of aromatic quaternary carbons using this compound enhances the understanding of polymer behavior under various conditions .

Case Study:

A study demonstrated that the peaks observed in the aromatic region of the NMR spectra obtained from this compound solutions could be correlated with specific triad structures within the polymer, allowing for detailed insights into polymer composition and behavior .

Photocatalytic Reactions

Recent research has explored the use of this compound in photocatalytic oxidation processes. It has been incorporated into high-efficiency particulate air (HEPA) filters to enhance disinfection capabilities against airborne microorganisms. The study indicated that using this compound as a component in these filters significantly improved the inactivation rates of various pathogens, contributing to better indoor air quality .

Findings:

- Photocatalytic reactions using this compound resulted in up to 100% inactivation of certain microorganisms.

- The effectiveness of these reactions was influenced by factors such as humidity and titanium dioxide loading on the filters.

Photon Catalysis

This compound has been investigated for its role in photon catalysis, particularly concerning its photodissociation dynamics. Research indicates that the heavier isotopic nature of this compound affects its dissociation pathways compared to regular phenol, providing valuable insights into molecular behavior under radiation exposure .

Experimental Insights:

- Studies have shown that nonresonant infrared fields can catalyze the dissociation of this compound at specific wavelengths, leading to different product yields compared to its non-deuterated counterpart.

- This property is significant for understanding reaction mechanisms and developing new materials based on phenolic compounds.

Sample Preparation Techniques

In advanced analytical chemistry, this compound has been employed in microfluidic sample preparation techniques. Its unique properties enable researchers to investigate phase separation behaviors and stability of complex mixtures through magnetic resonance imaging (MRI) and spectroscopy methods .

Application Example:

A study focused on the stability of moisturizing creams mixed with ointments utilized this compound to monitor phase separations over time, showcasing its versatility beyond traditional solvent applications.

Mecanismo De Acción

Phenol-d6 exerts its effects through mechanisms similar to non-deuterated phenol. The hydroxyl group in this compound can form hydrogen bonds and participate in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes, affecting their structure and function. The deuterium atoms in this compound can influence reaction kinetics and isotope effects, making it a valuable tool in mechanistic studies .

Comparación Con Compuestos Similares

Non-Deuterated Phenol (C₆H₅OH)

Research Findings :

- This compound exhibits nearly identical chromatographic retention times to phenol, enabling accurate quantification without co-elution issues .

- Deuterium substitution reduces interference in mass spectrometry by shifting molecular ion peaks (e.g., m/z 94 for phenol vs. m/z 100 for this compound) .

Acenaphthene-d10 (C₁₂D₁₀)

| Property | This compound | Acenaphthene-d10 |

|---|---|---|

| Molecular Weight | 100.15 g/mol | 164.27 g/mol |

| CAS Number | 13127-88-3 | 15067-26-2 |

| Key Applications | Phenolic analyte ISTD | Polycyclic aromatic hydrocarbon (PAH) ISTD |

| Advantages | Specific to phenolic compounds | Broad PAH coverage |

| Limitations | Limited to hydroxylated analytes | Less effective for polar compounds |

Research Findings :

- This compound outperforms acenaphthene-d10 in correcting matrix effects for phenolic compounds due to functional group similarity .

Acetophenone-d8 (C₆D₅COCD₃)

| Property | This compound | Acetophenone-d8 |

|---|---|---|

| Molecular Weight | 100.15 g/mol | 128.19 g/mol |

| Key Applications | Hydroxyl-group ISTD | Ketone and ester ISTD |

| Inter-Fibre Variability | 17% RSD | 25% RSD |

| Advantages | Higher reproducibility in SPME | Suitable for non-polar analytes |

Research Findings :

- This compound demonstrates better inter-fibre consistency (17% RSD) compared to acetophenone-d8 (25% RSD) in solid-phase microextraction (SPME) due to its polar hydroxyl group .

2-Fluorophenol (C₆H₅FO)

Research Findings :

- While this compound is structurally ideal for phenolic analytes, 2-fluorophenol is preferred in chlorinated matrices due to its inertness .

Actividad Biológica

Phenol-d6, a deuterated form of phenol, has garnered attention for its unique properties and potential biological activities. This article delves into its biological activity, synthesis methods, case studies, and research findings, supported by data tables and diverse sources.

This compound is characterized by the presence of six deuterium atoms, which replace hydrogen atoms in its structure. Its chemical formula is , with a molecular weight of 108.16 g/mol. The deuterated nature of this compound enhances its utility in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy.

While the exact mechanism of action of this compound is not fully understood, it is hypothesized to interact with neurotransmitter systems and may influence signaling pathways related to neuroprotection and modulation of biochemical pathways. This is particularly relevant given its structural relationship to compounds like labetalol, which possesses antihypertensive properties by blocking adrenergic receptors .

Neuroprotective Effects

A study exploring the neuroprotective effects of phenolic compounds found that derivatives similar to this compound can modulate oxidative stress and inflammation in neuronal cells. These findings suggest that this compound may have applications in treating neurodegenerative diseases .

Analytical Applications

This compound serves as an isotope-labeled internal standard in analytical chemistry. It is used in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy and precision of quantitative analyses by compensating for variations in instrument response and sample preparation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural similarities between this compound and other relevant compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |

| Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |

| 4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |

The deuterated nature of this compound enhances its analytical utility compared to these compounds, providing distinct advantages in mechanistic studies due to reduced background noise in spectroscopic analyses .

Toxicological Considerations

Despite its potential benefits, it is crucial to consider the toxicological profile of phenolic compounds. Laboratory studies indicate that exposure to high concentrations can lead to various adverse effects, including respiratory and neurological toxicity. Chronic exposure has been associated with severe health risks such as liver and kidney damage . Thus, understanding the safety profile is essential for any therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Phenol-d6 in isotopic labeling studies?

- Answer : this compound is synthesized via deuterium exchange reactions, where hydroxyl protons in phenol are replaced with deuterium using deuterated solvents (e.g., D₂O) under acidic or basic catalysis. Characterization involves:

- Nuclear Magnetic Resonance (NMR) : -NMR confirms deuterium incorporation by the absence of phenolic proton signals (~6.8–7.3 ppm). -NMR quantifies isotopic purity .

- Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M+D]⁺) and verifies deuteration efficiency via isotopic abundance patterns .

- Infrared (IR) Spectroscopy : O-D stretching vibrations (~2500 cm⁻¹) distinguish deuterated vs. non-deuterated species .

- Table 1 : Key Characterization Techniques for this compound

| Technique | Parameters Analyzed | Detection Limits |

|---|---|---|

| NMR | Deuterium content, purity | ≥95% isotopic purity |

| MS | Molecular ion peaks, isotopic distribution | ppm-level sensitivity |

| IR | O-D/O-H bond vibrations | Qualitative analysis |

Q. How does this compound serve as an internal standard in quantitative analytical assays?

- Answer : this compound’s non-reactivity and isotopic stability make it ideal for:

- Isotope Dilution Mass Spectrometry (IDMS) : Compares analyte signal intensity against this compound’s deuterated form to correct for matrix effects .

- Chromatographic Calibration : Acts as a retention time marker in HPLC/GC due to predictable elution behavior distinct from non-deuterated phenol .

Q. What are the primary applications of this compound in mechanistic studies of organic reactions?

- Answer : Researchers use this compound to:

- Track proton transfer pathways via kinetic isotope effects (KIEs) in acid-catalyzed reactions .

- Study hydrogen bonding interactions in supramolecular systems using deuterium’s distinct vibrational signatures .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) involving this compound influence reaction rate determinations in heterogeneous catalysis?

- Answer : KIEs arise from differences in zero-point energy between O-H and O-D bonds. For example:

- In photocatalytic oxidation, this compound exhibits slower reaction rates (KIE ≈ 2–4) due to higher bond dissociation energy of O-D .

- Experimental design requires controlled temperature and catalyst surface homogeneity to isolate isotopic effects from confounding variables .

Q. How can researchers address contradictions in experimental data caused by isotopic impurities in this compound?

- Answer : Contradictions (e.g., inconsistent KIEs) often stem from incomplete deuteration or protium contamination. Mitigation strategies include:

- Purification : Repeated solvent exchange or column chromatography to achieve >98% isotopic purity .

- Validation : Cross-referencing NMR and MS data to confirm deuteration levels before kinetic studies .

- Statistical Analysis : Use multivariate regression to isolate isotopic effects from instrumental noise .

Q. What frameworks (e.g., FINER, PICOT) are suitable for designing studies on this compound’s environmental photodegradation?

- Answer :

- PICOT Framework :

| Component | Example for this compound Study |

|---|---|

| Population | This compound in aqueous matrices |

| Intervention | UV-light exposure (λ = 254 nm) |

| Comparison | Non-deuterated phenol degradation rates |

| Outcome | Degradation half-life (t₁/₂) |

| Time | 0–48 hours |

- FINER Criteria : Ensure the study is feasible (lab resources), novel (KIEs under varying pH), and relevant (environmental persistence of deuterated pollutants) .

Q. What methodological challenges arise when optimizing deuteration efficiency in this compound synthesis?

- Answer : Challenges include:

- Solvent Selection : Polar aprotic solvents (e.g., d₆-DMSO) improve deuteration but may introduce side reactions .

- Catalyst Compatibility : Acidic catalysts (e.g., DCl) risk partial H/D exchange reversibility, requiring kinetic control .

- Quality Control : Implement real-time monitoring (e.g., in-situ IR) to terminate reactions at optimal deuteration .

Q. How should researchers analyze conflicting spectral data (NMR vs. MS) in this compound characterization?

- Answer :

- Root Cause Analysis : Check for solvent impurities (e.g., residual H₂O in D₂O) or ion suppression in MS .

- Data Triangulation : Combine NMR, MS, and elemental analysis to resolve discrepancies .

- Error Propagation Models : Quantify uncertainty in deuteration percentages using Monte Carlo simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.